

IUPAC name for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Cat. No.:	B578719

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

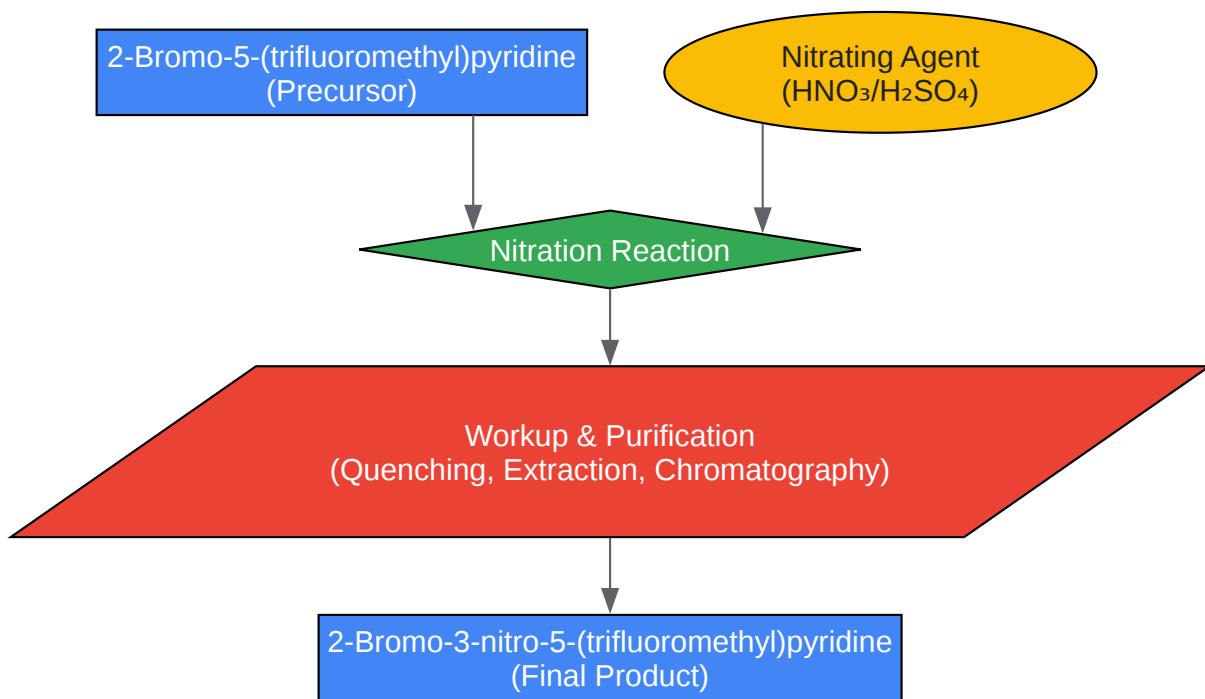
This technical guide provides a comprehensive overview of **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine**, a halogenated and nitrated pyridine derivative of significant interest in medicinal and agrochemical research. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications derived from its chemical reactivity. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, and synthetic chemistry.

Chemical Identity and Properties

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a substituted pyridine ring, a heterocyclic aromatic organic compound. Its structure is characterized by a bromine atom at the 2-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position. These substitutions, particularly the electron-withdrawing nitro and trifluoromethyl groups, significantly influence the molecule's reactivity.

Physicochemical and Computational Data

The following table summarizes key quantitative data for **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine**.


Parameter	Value	Reference(s)
IUPAC Name	2-Bromo-3-nitro-5-(trifluoromethyl)pyridine	[1]
CAS Number	1214336-90-9	[1] [2] [3]
Molecular Formula	C ₆ H ₂ BrF ₃ N ₂ O ₂	[1]
Molecular Weight	270.99 g/mol	[1] [2]
Purity	≥98% (Commercially available)	[1]
Topological Polar Surface Area (TPSA)	56.03 Å ²	[1]
LogP (Computed)	2.7711	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	1	[1]

Synthesis and Experimental Protocol

While specific literature detailing the synthesis of **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine** is not abundant, a logical and efficient synthetic pathway can be proposed based on established pyridine chemistry. The most probable route involves the regioselective nitration of a readily available precursor, 2-Bromo-5-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow

The synthesis initiates with the precursor 2-Bromo-5-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the trifluoromethyl group and the deactivating, meta-directing effect of the bromine atom (relative to the nitrogen) would favor the introduction of the nitro group at the C-3 position under controlled nitrating conditions.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine**.

Detailed Experimental Protocol: Nitration of 2-Bromo-5-(trifluoromethyl)pyridine

This protocol is a representative procedure based on standard methods for the nitration of substituted pyridines.

Materials and Reagents:

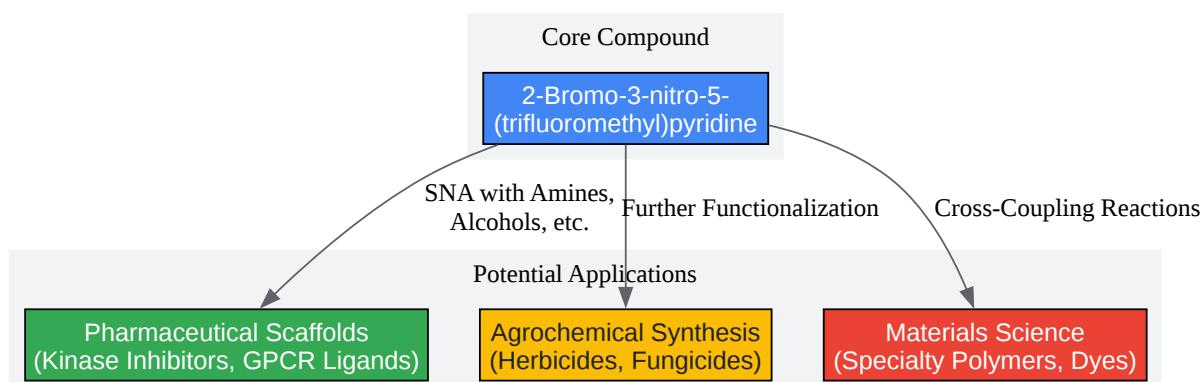
- 2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexanes

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 mL per gram of starting material) to 0°C using an ice-water bath.
- **Substrate Addition:** Slowly add 2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.
- **Nitration:** Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) in a separate flask, pre-cooled to 0°C. Add this nitrating mixture dropwise to the solution of the pyridine substrate over 30-60 minutes, maintaining the reaction temperature at 0-5°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup - Quenching:** Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
- **Neutralization and Extraction:** Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
- **Washing and Drying:** Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine**.


Chemical Reactivity and Applications

The chemical architecture of **2-Bromo-3-nitro-5-(trifluoromethyl)pyridine** makes it a valuable and versatile building block in organic synthesis.

Core Reactivity: Nucleophilic Aromatic Substitution (SNA)

The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing effects of both the nitro ($-\text{NO}_2$) and trifluoromethyl ($-\text{CF}_3$) groups. This electronic characteristic makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNA) reactions. The bromine atom at the C-2 position is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.

This reactivity is a cornerstone of its utility, enabling the introduction of diverse functional groups to the pyridine core. Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Reactivity and application pathways for the title compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl-substituted pyridine motif is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[\[4\]](#)

- Medicinal Chemistry: As a versatile intermediate, this compound serves as a starting point for synthesizing libraries of novel compounds for high-throughput screening. The ability to easily displace the bromo group allows for the exploration of structure-activity relationships (SAR) by introducing various substituents.
- Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry.[\[4\]](#) The unique substitution pattern of this molecule can be exploited to develop new herbicides, fungicides, and insecticides.
- Cross-Coupling Reactions: The bromo substituent can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further extending its synthetic utility for creating carbon-carbon and carbon-nitrogen bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine , 95% , 1214336-90-9 - CookeChem [cookechem.com]
- 3. 1214336-90-9|2-Bromo-3-nitro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- To cite this document: BenchChem. [IUPAC name for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578719#iupac-name-for-2-bromo-3-nitro-5-trifluoromethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com